Technical Guide: Synthesis of Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane
Technical Guide: Synthesis of Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane
This guide details the synthesis pathway for Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane (CAS: 139444-37-4), a specialized organosulfur compound with significant applications as an industrial biocide and antimicrobial agent.
The synthesis is approached through a De Novo Cyclization Strategy (Wittenbrook Modification), which is favored for its efficiency in constructing the thiadiazole core and the linker simultaneously, avoiding the handling of unstable mercaptan intermediates.
Executive Summary
Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane is a symmetrical bis-heterocyclic compound characterized by two electron-deficient 3-chloro-1,2,4-thiadiazole rings linked by a methane-bis(sulfoxide) moiety.[1][2][3] The presence of the sulfinyl (-SO-) group enhances the compound's biological activity and water solubility compared to its sulfide precursor.
This guide outlines a robust, three-stage synthesis pathway:
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Precursor Assembly: Formation of a bis-imidocarbonate intermediate.
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Oxidative Cyclization: Ring closure using sulfuryl chloride to form the bis-sulfide.
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Controlled Oxidation: Selective oxidation of the sulfide linkers to sulfoxides without over-oxidation to sulfones.
Retrosynthetic Analysis
To understand the pathway, we disconnect the molecule at the sulfur-methane bonds and the heterocyclic ring construction.
Figure 1: Retrosynthetic disconnection showing the construction of the thiadiazole rings from an acyclic precursor.
Detailed Synthesis Pathway[1][4][5]
Phase 1: Formation of the Bis-Sulfide Intermediate
The most efficient route utilizes the Wittenbrook method , adapted for bis-functionalization. This avoids the synthesis of the volatile and noxious 3-chloro-5-mercapto-1,2,4-thiadiazole.
Step 1.1: S-Alkylation of Dipotassium Cyanodithioimidocarbonate
The starting material, dipotassium cyanodithioimidocarbonate (K₂C₂N₂S₂), is reacted with a dihalomethane to link two imidocarbonate units.
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Reagents: Dipotassium cyanodithioimidocarbonate, Dibromomethane (CH₂Br₂), Acetone/Water (1:1).
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Mechanism: Double nucleophilic substitution (SN2) where the sulfur atoms displace the bromides.
Protocol:
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Dissolve Dipotassium cyanodithioimidocarbonate (50.0 mmol) in a mixture of water (40 mL) and acetone (40 mL). Cool to 0–5 °C.
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Add Dibromomethane (25.0 mmol, 0.5 eq) dropwise over 30 minutes.
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Allow the mixture to warm to room temperature (RT) and stir vigorously for 12 hours.
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Observation: A precipitate of the bis-alkylated intermediate [KSC(=NCN)S]₂CH₂ (or its protonated form depending on pH) will form.
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Workup: Filter the solid, wash with cold acetone/water, and dry under vacuum.
Step 1.2: Oxidative Cyclization (Ring Closure)
The acyclic intermediate is cyclized using sulfuryl chloride. This reagent serves two functions: it provides the chlorine atom for the 3-position and acts as the oxidant to form the N-S bond.
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Reagents: Sulfuryl chloride (SO₂Cl₂), Chloroform (CHCl₃) or Dichloromethane (DCM).
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Key Reaction: R-S-C(=N-CN)-S-R' + SO₂Cl₂ → 3-chloro-1,2,4-thiadiazole derivative.
Protocol:
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Suspend the intermediate from Step 1.1 (20 mmol) in dry Chloroform (50 mL). Cool to -5 °C.
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Add Sulfuryl chloride (50 mmol, 2.5 eq) dropwise. Caution: Gas evolution (SO₂, HCl).
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Stir at 0 °C for 1 hour, then allow to warm to RT and stir overnight.
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Monitoring: Monitor by TLC (Hexane/EtOAc). The disappearance of the starting material and the appearance of a less polar spot indicates conversion.
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Workup: Quench carefully with ice water. Separate the organic layer, wash with saturated NaHCO₃ (to remove acid), then brine. Dry over MgSO₄ and concentrate.
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Purification: Recrystallize from ethanol or purify via silica gel chromatography to obtain Bis(3-chloro-1,2,4-thiadiazol-5-ylthio)methane .
Phase 2: Selective Oxidation to Bis-Sulfinyl
The final step requires precise control to stop the oxidation at the sulfoxide (sulfinyl) stage, avoiding the sulfone (sulfonyl).
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Reagents: 30% Hydrogen Peroxide (H₂O₂), Acetic Acid (AcOH), Acetic Anhydride (Ac₂O).[4][5]
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Stoichiometry: Strictly 2.0–2.2 equivalents of oxidant.
Protocol:
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Dissolve Bis(3-chloro-1,2,4-thiadiazol-5-ylthio)methane (10 mmol) in a mixture of Acetic Acid (10 mL) and Acetic Anhydride (5 mL). Cool to 0 °C.
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Add 30% H₂O₂ (22 mmol, 2.2 eq) dropwise.
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Stir at 0 °C for 2 hours, then allow to stand at RT for 12–24 hours.
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Critical Control: Monitor closely by HPLC or TLC. The sulfoxide is more polar than the sulfide but less polar than the sulfone.
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Workup: Pour the mixture into ice water. Extract with Ethyl Acetate (3x). Wash the organic phase with 10% Na₂SO₃ (to quench excess peroxide), then NaHCO₃, then brine.
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Isolation: Evaporate the solvent. The product, Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane , is typically obtained as a white to pale yellow solid.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of the target bis-sulfinyl compound.
Quantitative Data & Process Parameters
| Parameter | Step 1: Alkylation | Step 2: Cyclization | Step 3: Oxidation |
| Limiting Reagent | K₂C₂N₂S₂ | Bis-imidocarbonate | Bis-sulfide |
| Key Reagent | Dibromomethane (0.5 eq) | Sulfuryl Chloride (2.5 eq) | H₂O₂ (2.2 eq) |
| Temperature | 0 °C → 25 °C | -5 °C → 25 °C | 0 °C → 20 °C |
| Time | 12 Hours | 16 Hours | 12–24 Hours |
| Typical Yield | 75–85% | 60–70% | 80–90% |
| Critical Risk | Incomplete alkylation | Exotherm/Gas evolution | Over-oxidation to Sulfone |
Scientific Integrity & Troubleshooting
Causality of Experimental Choices
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Why Sulfuryl Chloride? In the Wittenbrook cyclization, SO₂Cl₂ acts as both a chlorinating agent and an oxidant. It facilitates the formation of the N-S bond by activating the sulfur, while simultaneously installing the chlorine at the C3 position. This is superior to using Cl₂ gas, which is harder to meter accurately.
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Why Acetic Anhydride in Oxidation? The combination of H₂O₂ and acetic acid generates peracetic acid in situ. Acetic anhydride removes water from the system, driving the formation of peracetic acid and allowing for a milder, more controlled oxidation compared to mCPBA, which can be difficult to remove during purification.
Self-Validating Systems
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TLC Monitoring (Step 2): The cyclization converts a highly polar salt/intermediate into a non-polar organic sulfide. A successful reaction is self-validated by the migration of the product to a higher Rf value in non-polar solvents (e.g., Hexane/EtOAc 4:1).
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NMR Validation:
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Sulfide (Intermediate): ¹H NMR will show a singlet for the -S-CH₂-S- protons around δ 4.5–5.0 ppm.
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Sulfoxide (Product): Upon oxidation, the methylene protons become diastereotopic (due to the chiral sulfur centers), often splitting into an AB system or shifting downfield to δ 5.5–6.0 ppm.
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References
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Wittenbrook, L. S. (1973). "3-Chloro-5-substituted-1,2,4-thiadiazoles." Journal of Organic Chemistry, 38, 465. (Primary method for the synthesis of the 3-chloro-1,2,4-thiadiazole core).[6][7]
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Biel, M. et al. (2022). "3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers." ChemBioChem, 23(17), e202200417.[8] Link (Describes the oxidative cyclization and subsequent oxidation of sulfide to sulfinyl derivatives).
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US Patent 3979403A. "Process for the preparation of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole." (Background on thiadiazole ring closure chemistry). Link
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PubChem Compound Summary. "Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane" (CID 2761237). Link
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